molecular formula C18H15FN4O3 B10998883 4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide

4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide

Cat. No.: B10998883
M. Wt: 354.3 g/mol
InChI Key: CCXWXHGLQKQKBA-UHFFFAOYSA-N
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Description

4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluoro group, a methyl group, and an acetylamino benzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents.

    Acetylation and Amidation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride. The final step involves the amidation of the acetylated quinazolinone with 4-aminobenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, leading to the formation of alcohols or amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.

    Fluoroquinolones: These compounds contain a fluoro group and are known for their antimicrobial properties.

    Benzamide derivatives: These compounds share the benzamide moiety and are studied for their various pharmacological activities.

Uniqueness

4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the fluoro group enhances its stability and bioavailability, while the quinazolinone core and benzamide moiety contribute to its diverse biological activities.

Properties

Molecular Formula

C18H15FN4O3

Molecular Weight

354.3 g/mol

IUPAC Name

4-[[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]benzamide

InChI

InChI=1S/C18H15FN4O3/c1-10-21-15-7-4-12(19)8-14(15)18(26)23(10)9-16(24)22-13-5-2-11(3-6-13)17(20)25/h2-8H,9H2,1H3,(H2,20,25)(H,22,24)

InChI Key

CCXWXHGLQKQKBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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